molecular formula C10H10N2O2 B3059011 2-Isopropyl-5-nitrobenzonitrile CAS No. 936125-96-1

2-Isopropyl-5-nitrobenzonitrile

Cat. No.: B3059011
CAS No.: 936125-96-1
M. Wt: 190.2 g/mol
InChI Key: JPEAQTSQLWTXNA-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol. It is used for medicinal purposes .


Molecular Structure Analysis

The molecular structure of nitrobenzonitriles has been investigated using various spectroscopic techniques. For example, the vibrational spectra of p-, m-, and o-nitrobenzonitriles have been analyzed using Hartree–Fock and density functional theory methods .


Chemical Reactions Analysis

The chemical reactions involving nitrobenzonitriles have been explored in several studies. For example, the green synthesis of benzonitrile using ionic liquid as the recycling agent has been proposed . Another study reported the hydrogenation of nitrobenzonitriles using Raney nickel catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles can be analyzed using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

Thermophysical Properties

  • Heat Capacities and Phase Transitions : Jiménez et al. (2002) investigated the thermophysical properties of isomers of nitrobenzonitriles, including 2-Isopropyl-5-nitrobenzonitrile. Their research focused on determining heat capacities and phase transitions using differential scanning calorimetry (Jiménez et al., 2002).

Solubility and Solvation

  • Solubility in Binary Solvent Mixtures : Zheng et al. (2018) studied the solubility of nitrobenzonitriles, including isomers like this compound, in binary solvent mixtures. They examined how temperature and solvent composition influenced solubility (Zheng et al., 2018).

Molecular Structure Analysis

  • Electron-Withdrawing Effects on Molecular Structure : Graneek et al. (2018) analyzed the molecular structure of nitrobenzonitriles, including this compound. They used rotational spectroscopy to determine the structural effects of electron-withdrawing substituents (Graneek et al., 2018).

Chemical Synthesis

  • Novel Compound Synthesis : Li et al. (2006) reported on the synthesis of novel compounds using 2-aminobenzonitriles, potentially including derivatives of this compound. They focused on understanding reaction mechanisms and identifying new compounds (Li et al., 2006).

Thermochemical Studies

  • Destabilization Energy Measurement : Roux et al. (2003) measured the enthalpies of combustion and sublimation of isomeric nitrobenzonitriles, providing insights into the thermochemical destabilization energies associated with these compounds (Roux et al., 2003).

Mechanism of Action

The mechanism of action of nitrobenzonitriles in chemical reactions has been discussed in the literature. For instance, the mechanism of a nucleophilic aromatic substitution reaction has been described . Another study discussed the oxidation of aromatic compounds .

Safety and Hazards

The safety data sheet for nitrobenzonitriles suggests that they are combustible liquids and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing .

Future Directions

The future directions in the research of nitrobenzonitriles could involve the development of more efficient and eco-friendly synthesis methods. For instance, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Properties

IUPAC Name

5-nitro-2-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(2)10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEAQTSQLWTXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615667
Record name 5-Nitro-2-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936125-96-1
Record name 2-(1-Methylethyl)-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936125-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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